

2-Chloro-1-p-tolyl-ethanone molecular structure and weight

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Compound of Interest

Compound Name: 2-Chloro-1-p-tolyl-ethanone

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An In-Depth Technical Guide to **2-Chloro-1-p-tolyl-ethanone**: Structure, Synthesis, and Applications

Introduction

2-Chloro-1-p-tolyl-ethanone, also known by synonyms such as 2-chloro-1-(4-methylphenyl)ethanone and p-methylphenacyl chloride, is a halogenated ketone that serves as a critical intermediate in various synthetic pathways.^{[1][2]} Its molecular architecture, featuring a reactive chloroacetyl group attached to a p-tolyl moiety, makes it a versatile building block in the pharmaceutical, agrochemical, and fine chemical industries. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, its key applications, and essential safety protocols. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices.

Molecular Structure and Physicochemical Properties

2-Chloro-1-p-tolyl-ethanone is an acetophenone derivative characterized by a chlorine atom on the acetyl group's alpha-carbon and a methyl group at the para position of the phenyl ring. ^[1] This substitution pattern dictates its reactivity and utility in organic synthesis.

The key physicochemical properties of **2-Chloro-1-p-tolyl-ethanone** are summarized in the table below for easy reference.

Property	Value	Source(s)
IUPAC Name	2-chloro-1-(4-methylphenyl)ethanone	[1] [2]
CAS Number	4209-24-9	[1] [3] [4]
Molecular Formula	C ₉ H ₉ ClO	[1] [2] [3] [4]
Molecular Weight	168.62 g/mol	[1] [2] [3] [4]
Appearance	White to light yellow powder or crystal	[5]
Melting Point	55.0 - 59.0 °C	[1] [6]
Boiling Point	~238.18 °C (estimated); 113 °C @ 4 Torr	[1] [6] [7]
Density	~1.11 g/cm ³ (estimated)	[1] [6]
SMILES	CC1=CC=C(C=C1)C(=O)CCl	[1] [2]
InChI Key	HGLJRZYKFVJSEE-UHFFFAOYSA-N	[1] [2]

Synthesis via Friedel-Crafts Acylation

The most prevalent and efficient method for synthesizing **2-Chloro-1-p-tolyl-ethanone** is the Friedel-Crafts acylation of toluene.[\[1\]](#)[\[8\]](#)[\[9\]](#) This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings.[\[10\]](#)[\[11\]](#)

Mechanistic Rationale

The reaction proceeds via a well-established mechanism involving an acylium ion as the key electrophile.[\[12\]](#)[\[13\]](#)

- Activation of the Acylating Agent: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl_3), coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, facilitating its cleavage.[10][13]
- Formation of the Acylium Ion: The departure of the $[\text{AlCl}_4]^-$ complex generates a resonance-stabilized acylium ion. This species is a potent electrophile. Unlike the carbocations formed in Friedel-Crafts alkylation, acylium ions do not undergo rearrangement, which allows for the clean synthesis of the desired ketone product.[11][13]
- Electrophilic Attack: The π -electron system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[14]
- Aromaticity Restoration: A proton (H^+) is eliminated from the carbon atom bearing the new acyl group. The $[\text{AlCl}_4]^-$ abstracts this proton, regenerating the AlCl_3 catalyst and restoring the aromaticity of the ring to yield the final product, **2-Chloro-1-p-tolyl-ethanone**.[13][14]

The methyl group on the toluene ring is an ortho-, para-directing activator, meaning the acylation occurs primarily at the para position due to steric hindrance at the ortho positions.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for the synthesis of **2-Chloro-1-p-tolyl-ethanone**. The causality for each step is explained to ensure reproducibility and safety.

Reagents and Materials:

- Anhydrous Toluene (C_7H_8)
- Chloroacetyl Chloride ($\text{C}_2\text{H}_2\text{Cl}_2\text{O}$)
- Anhydrous Aluminum Chloride (AlCl_3)
- Concentrated Hydrochloric Acid (HCl)
- Crushed Ice
- Toluene (for extraction)

- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser with a drying tube, addition funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel.

Procedure:

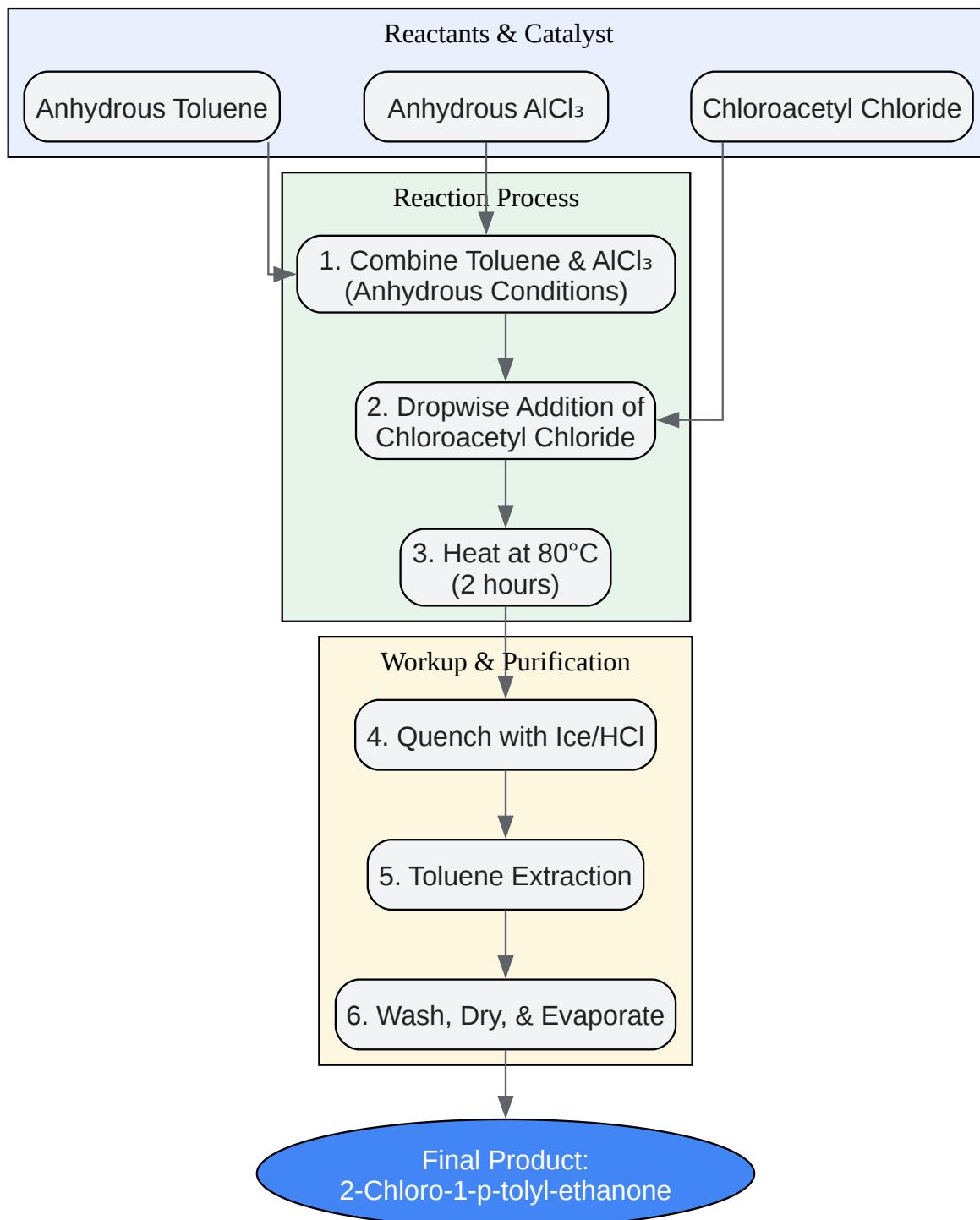
- Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Attach a reflux condenser fitted with a calcium chloride drying tube to the flask to protect the reaction from atmospheric moisture. The use of anhydrous conditions is critical as aluminum chloride reacts vigorously with water, which would deactivate the catalyst.[\[1\]](#)
- Catalyst Suspension: Suspend anhydrous aluminum chloride (5.60 g) in anhydrous toluene (40 mL) within the flask. Toluene serves as both the reactant and the solvent.
- Addition of Acylating Agent: Slowly add chloroacetyl chloride (4.52 g) dropwise from the addition funnel into the stirred suspension. This addition is highly exothermic; maintaining control over the reaction rate is crucial to prevent overheating and potential side reactions. An ice bath can be used to manage the initial exotherm.[\[14\]](#)
- Reaction Heating: After the initial addition is complete, heat the mixture to approximately 80 °C using a heating mantle. Maintain this temperature for about 2 hours to drive the reaction to completion.[\[1\]](#)[\[8\]](#)[\[9\]](#)
- Quenching: After 2 hours, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (10 mL). This step quenches the reaction, hydrolyzes the aluminum chloride complex formed with the product ketone, and dissolves the resulting aluminum salts in the aqueous layer.[\[1\]](#)[\[8\]](#)[\[9\]](#)
- Extraction: Transfer the mixture to a separatory funnel. The organic layer, containing the desired product, is separated. Extract the aqueous layer with an additional portion of toluene (e.g., 20 mL) to maximize product recovery.[\[8\]](#)[\[14\]](#)
- Washing and Drying: Combine the organic layers and wash them with water and then a saturated sodium bicarbonate solution (to neutralize any remaining acid). Dry the organic

layer over anhydrous magnesium sulfate or sodium sulfate to remove residual water.

- Solvent Removal and Purification: Filter off the drying agent. The solvent (toluene) can be removed using a rotary evaporator. The crude product can then be purified by recrystallization or distillation under reduced pressure to yield pure **2-Chloro-1-p-tolyl-ethanone**.^{[7][15]}

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the Friedel-Crafts acylation synthesis.

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Caption: Workflow for the synthesis of **2-Chloro-1-p-tolyl-ethanone**.

Applications in Research and Drug Development

2-Chloro-1-p-tolyl-ethanone is a valuable precursor in several scientific domains due to its bifunctional nature—the reactive α -chloro ketone moiety allows for various nucleophilic substitution and condensation reactions.[\[1\]](#)

- Pharmaceutical Chemistry: It is a key starting material for synthesizing advanced pharmaceutical intermediates. For instance, it is used to prepare clinafloxacin triazole hybrids, which have demonstrated significant antibacterial and antifungal activities.[\[1\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#) The development of green chemistry approaches in pharmaceutical manufacturing often involves optimizing syntheses that use such versatile intermediates.[\[16\]](#) Its derivatives are also used in the synthesis of chiral 1,2-amino alcohols, which are important structural motifs in many drug molecules.[\[17\]](#)
- Agrochemicals: The compound serves as a precursor for acetophenone derivatives that are effective as fungicides for controlling phytopathogenic fungi in agriculture, contributing to crop protection.[\[1\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)
- Biochemical Research: **2-Chloro-1-p-tolyl-ethanone** has been identified as an uncompetitive inhibitor of the enzyme pyruvate dehydrogenase (PDH).[\[1\]](#)[\[8\]](#)[\[9\]](#) By inhibiting PDH, it can modulate glucose metabolism. This property makes it a tool compound for studying metabolic pathways and suggests potential therapeutic applications in conditions characterized by altered glucose oxidation, such as diabetes and ischemia.[\[1\]](#)[\[8\]](#)[\[9\]](#)

Safety, Handling, and Storage

Due to its chemical properties, proper handling and storage of **2-Chloro-1-p-tolyl-ethanone** are imperative to ensure laboratory safety.

- Hazards: The compound is classified as hazardous. It is harmful if swallowed, may be corrosive to metals, and causes severe skin burns and eye damage.[\[1\]](#)[\[5\]](#)[\[18\]](#)
- Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid the formation and inhalation of dust or mists.[\[5\]](#)[\[18\]](#)[\[19\]](#)

- Storage: Store in a tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated location away from incompatible materials.[18][19] It is often recommended to store under an inert atmosphere as the compound can be moisture-sensitive.[20]
- First Aid: In case of exposure, move the affected person to fresh air. If in contact with skin or eyes, flush immediately and copiously with water for at least 15 minutes and seek medical attention. If ingested, rinse the mouth with water and do not induce vomiting.[19]

Conclusion

2-Chloro-1-p-tolyl-ethanone is a fundamentally important chemical intermediate with a well-defined molecular structure and a straightforward, robust synthesis via Friedel-Crafts acylation. Its utility spans from the creation of novel pharmaceuticals and agrochemicals to its use as a specific enzyme inhibitor in biochemical research. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is essential for its effective and safe application in scientific research and development.

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